tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate
Description
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate (CAS: 1286274-18-7) is a carbamate derivative featuring a piperidine core substituted with a 2-fluorobenzyl group and a methylcarbamate moiety. Its molecular formula is C₁₈H₂₇FN₂O₂, with a molecular weight of 322.4 g/mol, and it is characterized by ≥95% purity . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development . The 2-fluorobenzyl group enhances metabolic stability and influences target binding through fluorine's electronegativity and steric effects .
Properties
IUPAC Name |
tert-butyl N-[[4-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-6-4-5-7-15(14)19/h4-7,20H,8-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDNWFBCDZNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the 2-fluorobenzyl moiety.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-fluorobenzyl group can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: The compound may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate | 1286274-18-7 | C₁₈H₂₇FN₂O₂ | 322.4 | 2-fluorobenzyl |
| tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate | 779339-09-2 | C₁₇H₂₅FN₂O₂ | 308.39 | Carbamate directly on piperidine |
| tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate | 861931-33-1 | C₁₈H₂₇ClN₂O₂ | 338.88 | 4-chlorophenyl |
| tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate | 1774897-54-9 | C₁₄H₂₈N₂O₃ | 272.38 | 2-methoxyethyl |
| tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate | 1152974-89-4 | C₁₉H₂₉N₂O₃ | 333.45 | 3-methoxybenzyl |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorobenzyl group (electron-withdrawing) in the parent compound contrasts with analogs like the 3-methoxybenzyl (electron-donating), affecting lipophilicity and solubility .
- Halogen Effects : Substitution with chlorine (e.g., 4-chlorophenyl) increases molecular weight and may alter binding kinetics due to larger atomic size and polarizability compared to fluorine .
Physical and Chemical Stability
- Solubility : The 2-methoxyethyl analog (CAS 1774897-54-9) has higher predicted aqueous solubility (density: 0.982 g/cm³) than the hydrophobic 2-fluorobenzyl parent compound .
- Thermal Stability : The parent compound's melting/boiling points are unspecified, but analogs like CAS 779339-09-2 (MW 308.39 g/mol) suggest moderate stability under standard conditions .
Biological Activity
tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate is a synthetic compound with the molecular formula C18H27FN2O2. It is a derivative of piperidine and has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on existing research.
- Molecular Formula : C18H27FN2O2
- Molecular Weight : 322.424 g/mol
- CAS Number : 1713164-12-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate the activity of these targets, leading to various biological effects. Research indicates that it may influence signaling pathways, particularly those associated with cancer cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study examining similar piperidine derivatives showed that compounds with structural similarities exhibited significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7h | 2.16 | A549 |
| 5m | 6.85 | HepG2 |
| 5a | 23.83 | MCF-7 |
The compound 7h demonstrated the most potent anticancer activity, significantly outperforming its parent compounds and suggesting that modifications in the piperidine structure can enhance biological efficacy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been reported to exhibit strong bactericidal properties against both susceptible and drug-resistant Gram-positive bacteria. The mechanism involves depolarization of the bacterial cytoplasmic membrane, which disrupts cellular integrity and function .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Pharmacokinetic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
